molecular formula C13H14O4 B7847256 Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B7847256
M. Wt: 234.25 g/mol
InChI Key: HVNFFABLEKIFNK-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-16-9-5-3-8-4-6-10(13(15)17-2)12(14)11(8)7-9/h3,5,7,10H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNFFABLEKIFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2=O)C(=O)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 50% slurry of NaH (30 g, 0.62 moles) in hexane was filtered through a fritted glass funnel to remove the mineral oil. The NaH was then added to a 2L flask, covered with 300 ml of tetrahydrofuran (THF), and placed under a N2 atmosphere. Upon the addition of 0.62 moles of dimethyl carbonate at one time with stirring, the reaction mixture was heated to 40°-50° C., whereupon 50 g (0.28 moles) of commerically available 7-methoxy-1-tetralone in 150 ml of THF was added at a rate to minimize foaming (1 hr.). Afte refluxing the reaction mixture for 2 hrs., the solution (red) was cooled to room temperature and slowly acidified by the addition of 45 ml of acetic acid. The resulting paste was dissolved upon addition of 50 ml of water. Ether was added and the layers were separated. The organic phase was washed with H2O, 3% NaHCO3 solution, and dried (Na2SO4 ). After filtration, the solvent was evaporated on a rotary evaporator. The residue was distilled at 168°-170° C. at 0.2 mm Hg.
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.62 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (60% in mineral oil, 9.99 g, 250 nmuol) in THF (100 mL), was added dimethyl carbonate (21.0 mL, 249 mmol). The mixture was heated to 65° C. and a solution of 7-methoxy-1-tetralone (20.00 g, 114 nmuol) in THF (100 mL) was added. The reaction mixture was allowed to stir vigorously at 65° C. for 2 h. After this time the reaction became very vigorous, and gas was evolved. The heating bath was removed for 10 min then heating continued for an additional 1 h. AcOH (18.00 mL, 317 mmol) was added slowly, followed by water (100 mL). The mixture was extracted with Et2O (2×) and the organic solutions were combined, washed with water and saturated NaHCO3 solution, dried over Na2SO4, filtered and evaporated. The residue was purified by filtration through a pad of silica to yield methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate as an oil. (25.2 g, 95%). LCMS: (FA) ES+ 235.0, ES− 233.0.
Quantity
9.99 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
18 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Reactant of Route 6
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Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

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